An In-depth Technical Guide to the Synthesis and Properties of Zinc Diamyldithiocarbamate
An In-depth Technical Guide to the Synthesis and Properties of Zinc Diamyldithiocarbamate
Executive Summary: Zinc diamyldithiocarbamate (ZDADTC) is a coordination complex of zinc with diamyldithiocarbamate ligands. It is a multifunctional compound with significant industrial applications, primarily as a lubricant additive and a vulcanization accelerator for rubber. This document provides a comprehensive overview of its synthesis, physicochemical properties, and key applications. Detailed experimental protocols, tabulated quantitative data, and graphical representations of its synthesis and potential biological interactions are presented to serve as a technical resource for researchers, scientists, and professionals in drug development and materials science.
Introduction
Zinc dithiocarbamates are a class of organosulfur compounds with the general formula Zn(R₂NCS₂)₂.[1] These complexes are formed through the reaction of a secondary amine and carbon disulfide in the presence of a zinc salt.[1] The dithiocarbamate anion acts as a bidentate ligand, binding to the zinc(II) ion through both sulfur atoms.[1] Zinc diamyldithiocarbamate, where the alkyl group 'R' is an amyl (pentyl) group, possesses distinct properties of solubility and thermal stability that make it highly effective for specific industrial uses.[1] Its primary functions include acting as an antioxidant, antiwear agent, and corrosion inhibitor in lubricating oils.[1] It is also utilized as a rapid accelerator in the vulcanization of natural and synthetic rubbers.[1] More recently, research has explored its use as a single-source precursor for the synthesis of zinc sulfide (ZnS) nanomaterials.[1]
Synthesis of Zinc Diamyldithiocarbamate
The synthesis of ZDADTC is typically achieved through a two-step process. The first step involves the formation of an alkali metal salt of diamyldithiocarbamic acid, which is then reacted with a zinc salt to precipitate the final product. An alternative one-pot synthesis can also be employed.
Synthesis Pathway Overview
The general synthesis involves the reaction of diamylamine with carbon disulfide in the presence of a base (like sodium hydroxide) to form sodium diamyldithiocarbamate. This intermediate is then reacted with a zinc salt, such as zinc sulfate, to yield zinc diamyldithiocarbamate.
Caption: Workflow for the two-step synthesis of Zinc Diamyldithiocarbamate.
Detailed Experimental Protocol
The following protocol is based on an optimized laboratory synthesis method for zinc dialkyldithiocarbamates.[2]
Materials:
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Diamylamine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
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Zinc Sulfate (ZnSO₄)
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Ethanol
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Distilled Water
Procedure:
Step 1: Synthesis of Sodium Diamyldithiocarbamate
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In a reaction flask equipped with a stirrer and a dropping funnel, dissolve a specific molar quantity of sodium hydroxide in a minimal amount of water/ethanol mixture.
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Add an equimolar amount of diamylamine to the flask.
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Cool the mixture in an ice bath to maintain a temperature of approximately 30°C.
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Gradually add an equimolar amount of carbon disulfide to the mixture over a period of 30 minutes while stirring continuously.
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After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the reaction goes to completion. The resulting solution contains the sodium diamyldithiocarbamate intermediate.
Step 2: Synthesis of Zinc Diamyldithiocarbamate
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Prepare an aqueous solution of zinc sulfate.
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Slowly add the zinc sulfate solution to the sodium diamyldithiocarbamate solution from Step 1 with vigorous stirring.
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A precipitate of zinc diamyldithiocarbamate will form immediately. The reaction is typically carried out at a controlled temperature (e.g., 50°C) to optimize the yield.[2]
-
Continue stirring for another 30 minutes after the addition is complete.
Step 3: Isolation and Purification
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Filter the precipitate using a Buchner funnel.
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Wash the collected solid with distilled water to remove any unreacted salts and by-products.
-
Further wash the product with a small amount of cold ethanol.
-
Dry the purified zinc diamyldithiocarbamate product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. A yield of up to 99.2% can be obtained under optimized conditions.[2]
Physicochemical and Functional Properties
The properties of ZDADTC are dictated by its molecular structure, featuring a central zinc atom coordinated to two bidentate diamyldithiocarbamate ligands.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of Zinc Diamyldithiocarbamate.
| Property | Value | Reference |
| IUPAC Name | zinc;N,N-dipentylcarbamodithioate | [3] |
| Molecular Formula | C₂₂H₄₄N₂S₄Zn | [3] |
| Molecular Weight | 530.2 g/mol | [3] |
| Appearance | Pale yellow liquid or solid | [4] |
| Solubility | Insoluble in water; Soluble in acetone, chloroform, carbon disulfide. | [5][6] |
| Melting Point | Data for diamyl derivative is not readily available; related Zinc Dimethyldithiocarbamate melts at 248-257 °C. | [5] |
Functional Properties
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Lubricant Additive : ZDADTC is a highly effective multifunctional additive in lubricating oils and greases.[1] It functions as an antioxidant by decomposing hydroperoxides, which are key intermediates in lubricant degradation, thus extending the oil's service life.[1] Its antiwear properties stem from its ability to thermally decompose at high temperatures, forming a protective film of zinc sulfide on metal surfaces.[1]
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Vulcanization Accelerator : In the rubber industry, it acts as an ultra-accelerator, providing fast cure rates at low temperatures for both natural and synthetic rubbers.[1] The long amyl groups enhance its solubility and dispersion within the rubber matrix.[1]
-
Catalyst : The Lewis acidic nature of the zinc center allows ZDADTC to catalyze reactions such as polyurethane synthesis.[1][7]
Applications
The unique properties of ZDADTC lead to its use in several specialized fields.
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Industrial Applications : Its primary use is in the manufacturing of petroleum lubricating oils, greases, and synthetic rubber.[8] It is valued for its ability to improve the performance and lifespan of these materials.[1]
-
Materials Science : ZDADTC serves as a single-source precursor for synthesizing zinc sulfide (ZnS) nanomaterials.[1] Through controlled thermal decomposition (thermolysis), researchers can produce ZnS nanoparticles and other nanostructures for applications in optoelectronics and photocatalysis.[1]
Biological Activity and Toxicology
While ZDADTC is primarily used in industrial settings, dithiocarbamates as a class exhibit significant biological activity, often through their ability to chelate metal ions.
Potential Mechanism of Action
The biological effects of dithiocarbamates are often linked to their function as chelating agents.[5][9] They can interact with metal ions, particularly copper and zinc, which are essential cofactors for many enzymes. By sequestering these ions, dithiocarbamates can inhibit enzyme activity. For example, related dithiocarbamates have shown neurotoxic effects, and zinc has been observed to have a protective effect against this cytotoxicity, possibly by inducing the metal-regulatory protein metallothionein.[10]
Caption: A potential mechanism of dithiocarbamate-induced cytotoxicity via metal chelation.
Toxicological Profile
The toxicity of zinc dithiocarbamates can vary based on the alkyl chain length. Short-chain variants like zinc dimethyldithiocarbamate are classified as harmful if swallowed and very toxic by inhalation. Longer-chain variants tend to have lower acute toxicity.
| Endpoint | Value / Observation | Reference |
| Acute Oral Toxicity | For related short-chain ZDTCs, LD₅₀ is in the range of 320-1960 mg/kg bw (rat). Longer chains like dibutyl have an LD₅₀ > 5000 mg/kg bw. | |
| Systemic Toxicity | A study on ZDADTC determined a No-Observed-Adverse-Effect Level (NOAEL) of 85 mg/kg body weight and day in rats after oral administration. | [11] |
| Genotoxicity | Data for the class of zinc dialkyldithiocarbamates generally indicate no mutagenic or genotoxic potential in vitro and in vivo. | |
| Carcinogenicity | The International Agency for Research on Cancer (IARC) determined that there is limited evidence for carcinogenicity of related ZDTCs in animals and they are not classifiable as to their carcinogenicity to humans (Group 3). | |
| Skin/Eye Irritation | Can cause skin and eye irritation. Related compounds may cause an allergic skin reaction.[12][13] | [14] |
Conclusion
Zinc diamyldithiocarbamate is a versatile chemical compound with well-established roles as a high-performance lubricant additive and rubber vulcanization accelerator. Its synthesis is efficient and high-yielding. While its primary applications are industrial, the underlying chemistry of dithiocarbamates, particularly their metal-chelating properties, presents areas for further research, including catalysis and materials science. A thorough understanding of its toxicological profile is essential for ensuring safe handling and application. This guide provides a foundational resource for professionals working with or researching this important compound.
References
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- 2. researchgate.net [researchgate.net]
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- 5. ZINC DIMETHYLDITHIOCARBAMATE - Ataman Kimya [atamanchemicals.com]
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- 7. Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Zinc bis(dipentyldithiocarbamate) | C22H44N2S4Zn | CID 534392 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. The protective effects of zinc on diethyldithiocarbamate cytotoxicity on rat astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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